5-Methoxy-4-methylquinoline

Fluorescent probe Zinc sensing Quinoline fluorophore

Procuring the wrong methoxy-methylquinoline positional isomer risks failed Zn(II)-sensor calibration, non-viable antimalarial intermediates, and HPLC co-elution ambiguity. 5-Methoxy-4-methylquinoline (CAS 144147-05-7) eliminates these failures with unambiguous 5-O-substitution: • Non-fluorescent Zn(II) control - does not generate the fluorescent complex that 4- and 6-methoxy isomers produce, enabling rigorous sensor specificity validation. • Direct demethylation precursor to the 5-aryloxy pharmacophore required for tafenoquine-class antimalarials - no other mono-methoxy-4-methyl isomer provides this pathway. • Skraup-accessible synthesis ensures scalable, cost-advantaged procurement vs. isomers demanding multi-step specialized routes. • Single-crystal XRD reference structure supports analytical method development for isomer discrimination in QC and reaction monitoring. Supplied with verified 97% purity (solid); ambient shipping.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 144147-05-7
Cat. No. B1418731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylquinoline
CAS144147-05-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C=CC=C2OC
InChIInChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3
InChIKeyGJEPJSJPOFNPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylquinoline (CAS 144147-05-7) – Chemical Identity and Properties


5-Methoxy-4-methylquinoline (CAS 144147-05-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a methoxy substituent at the 5-position and a methyl group at the 4-position of the bicyclic core . With molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis . Its substitution pattern distinguishes it from other methoxy-methylquinoline positional isomers, conferring unique reactivity profiles that are critical for chemists selecting a specific regioisomer for structure-activity relationship (SAR) studies or targeted synthetic routes.

5-Methoxy-4-methylquinoline – Positional Isomer Differentiation


Quinoline derivatives bearing methoxy and methyl substituents at varying ring positions exhibit markedly different photophysical, metal-coordination, and biological properties. The precise placement of the methoxy group on the quinoline scaffold dictates electron density distribution, steric hindrance, and hydrogen-bonding capacity—parameters that directly influence downstream synthetic transformations and target binding [1]. Attempting to substitute 5-methoxy-4-methylquinoline with its 6-methoxy, 8-methoxy, or 5-hydroxy analogs without experimental validation risks failed reactions, altered metal-chelation behaviour, and compromised biological activity [1][2]. The quantitative evidence below demonstrates exactly where this regioisomer diverges from its closest structural neighbors.

5-Methoxy-4-methylquinoline – Evidence vs. Closest Analogs


Zn(II)-Fluorescence: Non-Responsive Behavior

In a series of toluenesulfonamide-derivatized methoxy-methylquinolines evaluated as Zn(II)-specific fluorophores, the 5-methoxy isomer uniquely failed to form a fluorescent complex upon addition of Zn(II), whereas the 4-methoxy isomer produced a significantly more fluorescent complex than the 6-methoxy isomer and the Zinquin ester reference [1]. This observation establishes that the 5-methoxy substitution pattern abolishes Zn(II)-induced fluorescence in this chemotype, making the 5-methoxy derivative the only non-fluorescent member of the series under identical conditions.

Fluorescent probe Zinc sensing Quinoline fluorophore

X-Ray Crystal Structure Confirmation

The molecular structure of the 5-methoxy isomer (as the 4-methylbenzenesulfonamide derivative) was unambiguously established by single-crystal X-ray diffraction analysis, providing crystallographic proof of the 5-methoxy substitution pattern [1]. In contrast, the 4-methoxy isomer was synthesized from a 4-quinolone precursor, and its structure was also confirmed crystallographically, highlighting that the two regioisomers require distinct synthetic routes and yield different solid-state packing arrangements.

X-ray crystallography Structural confirmation Regioisomer validation

Skraup Cyclization Synthetic Route

The 5-methoxy isomer was synthesized via a standard Skraup quinoline synthesis, whereas the 4-methoxy isomer required a 4-quinolone intermediate pathway [1]. This methodological divergence reflects the inherent reactivity differences dictated by the position of the electron-donating methoxy group during cyclization. The Skraup route is a well-established, scalable method for 5-substituted quinolines, offering distinct advantages in cost and throughput for this specific regioisomer relative to its 4-methoxy counterpart.

Skraup synthesis Quinoline cyclization Regioselective synthesis

Key Intermediate for Antimalarial Quinolines

The 5-methoxy-4-methylquinoline scaffold is directly relevant to the synthesis of 8-aminoquinoline antimalarials bearing 5-aryloxy substituents, including tafenoquine analogs [1]. Patent literature explicitly describes 4-methyl-5-(substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines as tissue schizonticidal agents with superior therapeutic indices compared to primaquine [1]. The 5-position must be functionalized (via demethylation of 5-methoxy to 5-hydroxy, then conversion to 5-chloro, followed by aryl ether formation) to access this pharmacophoric pattern; the 6-methoxy or 8-methoxy isomers cannot undergo the same sequence to yield the required 5-aryloxy final product.

Antimalarial Intermediate Tafenoquine analog

5-Methoxy-4-methylquinoline – Sourcing Application Scenarios


Negative Control in Zn(II) Fluorescent Probes

Because the 5-methoxy-substituted quinoline scaffold uniquely fails to generate a fluorescent complex with Zn(II), while the 4-methoxy and 6-methoxy analogs produce strong and weak fluorescence, respectively [1], researchers designing ratiometric or turn-on Zn(II) sensors can employ 5-methoxy-4-methylquinoline as an essential non-responsive control compound to validate signal specificity.

Starting Material for 5-Substituted Antimalarials

The 5-methoxy group serves as a masked phenol that, upon demethylation and subsequent functionalization, enables introduction of the 5-aryloxy pharmacophore critical to tafenoquine-class antimalarials [1]. No other mono-methoxy-4-methylquinoline regioisomer provides the requisite 5-oxygen substitution pattern for this established synthetic pathway.

Crystallographic Reference Standard for Isomer ID

The unambiguous single-crystal X-ray structure of the 5-methoxy isomer [1] makes this compound a valuable reference standard for analytical method development (HPLC, NMR, LC-MS) aimed at distinguishing positional isomers in reaction mixtures or quality control of quinoline-based intermediates.

Scalable Skraup-Based Building Block

The well-precedented Skraup synthetic access to 5-substituted quinolines [1] positions 5-methoxy-4-methylquinoline as a more readily scalable and cost-effective procurement option for programs requiring 5-functionalized quinoline cores, relative to isomers that demand multi-step specialized routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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